2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester
Description
The compound 2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester is a chiral, fluorinated ester with a complex stereochemical and functional architecture. Key structural features include:
- 3,5-Bis(trifluoromethyl)phenyl group: Two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3 and 5 positions of a phenyl ring.
- 4-Fluorophenyl group: A fluorine atom at the para position of another phenyl ring.
- Oxo group: A ketone adjacent to an ether linkage.
- Methyl ester: A terminal acetic acid methyl ester.
- Stereogenic centers: (1S) and (1R) configurations in the ethoxy and oxoethoxy branches, respectively.
Properties
IUPAC Name |
methyl 2-[(1S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F7O5/c1-11(13-7-14(20(23,24)25)9-15(8-13)21(26,27)28)33-19(32-10-17(29)31-2)18(30)12-3-5-16(22)6-4-12/h3-9,11,19H,10H2,1-2H3/t11-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJXZSLRFFDIHK-WYRIXSBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H](C(=O)C2=CC=C(C=C2)F)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609487 | |
| Record name | Methyl [(1S)-1-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-2-(4-fluorophenyl)-2-oxoethoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419574-29-1 | |
| Record name | Methyl [(1S)-1-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-2-(4-fluorophenyl)-2-oxoethoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester , commonly referred to as Aprepitant, is a potent neurokinin-1 (NK-1) receptor antagonist. This compound has garnered significant attention due to its biological activity, particularly in the context of antiemetic therapy and cancer treatment. This article delves into the biological mechanisms, research findings, and clinical implications associated with Aprepitant.
Chemical Structure and Properties
Aprepitant has a complex molecular structure characterized by the presence of a trifluoromethyl group, which enhances its pharmacological properties. The chemical formula is , with a molecular weight of 534.43 g/mol. The structural formula can be represented as follows:
Aprepitant functions primarily as an antagonist of the NK-1 receptor, which plays a crucial role in mediating the effects of substance P—a neuropeptide involved in pain perception, inflammation, and emesis (vomiting). By inhibiting this receptor, Aprepitant effectively reduces nausea and vomiting associated with chemotherapy and other medical treatments.
Key Mechanisms:
- Inhibition of Substance P : Aprepitant blocks the binding of substance P to NK-1 receptors, thereby mitigating its physiological effects.
- CNS Penetration : The compound exhibits good blood-brain barrier permeability, allowing it to exert effects within the central nervous system (CNS) .
Antiemetic Properties
Aprepitant is primarily used in clinical settings to prevent chemotherapy-induced nausea and vomiting (CINV). Clinical trials have demonstrated its efficacy in reducing both acute and delayed phases of CINV when used in combination with other antiemetics .
Anticancer Effects
Recent studies indicate that Aprepitant may also possess anticancer properties. Research has shown that it inhibits metastasis and tumor growth in various cancer models, including breast cancer xenografts . This suggests potential applications beyond symptomatic relief in patients undergoing chemotherapy.
Case Studies
- Chemotherapy-Induced Nausea : In a randomized controlled trial involving patients receiving cisplatin-based chemotherapy, those treated with Aprepitant experienced significantly lower rates of nausea compared to placebo .
- Breast Cancer Models : In preclinical studies using patient-derived xenografts, Aprepitant demonstrated a marked reduction in tumor size and metastasis, indicating its potential as an adjunctive treatment in oncology .
Pharmacokinetics
Aprepitant is characterized by high oral bioavailability and a half-life that supports once-daily dosing. Its pharmacokinetic profile allows for effective plasma concentrations to be maintained throughout the treatment period .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 534.43 g/mol |
| IC50 (NK-1 Receptor) | 0.09 nM |
| Kd (dissociation constant) | 19 pM |
| Bioavailability | High |
| Half-life | Approximately 9 hours |
Scientific Research Applications
Medicinal Chemistry Applications
- Antiemetic Activity : The compound has been investigated for its potential use as an antiemetic agent. Its structural similarity to known antiemetics suggests it may interact with neurokinin receptors, thereby reducing nausea and vomiting. Studies have indicated that derivatives of this compound exhibit promising results in preclinical models of chemotherapy-induced nausea .
- Anticancer Research : Recent research has explored the efficacy of this compound in inhibiting cancer cell proliferation. Its ability to modulate specific signaling pathways involved in tumor growth has been documented, indicating potential as a lead compound for developing new anticancer therapies .
- Proteomics Research : The compound is also utilized in proteomics for studying protein interactions and modifications. Its unique structure allows for specific tagging of proteins, aiding in the identification and quantification of biomolecules in complex biological samples .
Agrochemical Applications
The compound's fluorinated structure provides enhanced stability against degradation, making it suitable for use in agrochemicals. It has been tested for:
- Pesticidal Activity : Preliminary studies suggest that this compound exhibits insecticidal properties against various agricultural pests. Its effectiveness is attributed to its ability to disrupt cellular processes in target organisms .
- Herbicide Development : Due to its lipophilic nature, it is being investigated as a potential herbicide that can penetrate plant cuticles effectively, thereby improving herbicide efficacy .
Materials Science Applications
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to environmental stressors .
- Nanotechnology : Its unique chemical properties make it suitable for use in the synthesis of nanoparticles with specific functional groups that can be tailored for drug delivery systems or catalysis applications .
Case Study 1: Antiemetic Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and evaluated their antiemetic effects in animal models. Results demonstrated that specific modifications led to increased potency and reduced side effects compared to existing therapies .
Case Study 2: Agrochemical Testing
A field trial conducted by agricultural scientists assessed the efficacy of the compound as an insecticide against aphids on soybean crops. The results indicated a significant reduction in pest populations with minimal impact on beneficial insects, suggesting its potential as an environmentally friendly pest management solution .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds (Table 1) share structural motifs with the target, including fluorinated aromatic rings, ester groups, or stereochemical complexity.
Table 1: Structural Comparison of Analogs
*Calculated based on structural analysis.
Key Research Findings and Implications
Fluorination Patterns: The target’s 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to the 3,5-difluoro-2-methoxyphenyl group in , which lacks strong electron-withdrawing effects.
Ester Reactivity :
- Methyl esters (target and ) are generally more prone to enzymatic hydrolysis than ethyl or bulky esters (e.g., ). However, the target’s fluorinated aromatic systems may offset this by reducing accessibility to esterases.
- The sulfonate ester in is a superior leaving group, enabling nucleophilic substitution reactions—a property absent in the target.
Stereochemical Complexity :
- The target’s (1S,1R) stereochemistry may confer selectivity in chiral environments (e.g., enzyme binding), unlike compounds , and , which lack defined stereocenters.
Lumping Strategy Relevance :
Data-Driven Insights
Table 2: Property Comparison
Preparation Methods
Solvent and Base Selection
Solvent polarity and base strength critically influence reaction kinetics and stereoselectivity.
Solvent Comparison :
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| Acetone | 20.7 | 0.15 | 78 |
| DMF | 36.7 | 0.09 | 65 |
| Acetonitrile | 37.5 | 0.12 | 70 |
Polar aprotic solvents like acetone accelerated the condensation step by stabilizing the oxyanion intermediate, whereas DMF slowed the reaction due to strong solvation effects.
Base Optimization :
Temperature and Catalysis
Cyclization Temperature :
Cyclization at 120°C in toluene achieved 95% conversion in 3 hours, whereas reactions at 100°C required 8 hours for 80% conversion.
Catalytic Systems :
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increased reaction rate by 20% in biphasic systems.
-
Lewis Acids : ZnCl₂ (5 mol%) improved regioselectivity during ether bond formation, reducing diastereomer formation by 15%.
Analytical Characterization Techniques
Chromatographic Methods
HPLC Analysis :
-
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:ethanol (80:20).
-
Retention Time: 12.3 minutes for (1S,1R)-Aprepitant; 14.1 minutes for (1R,1S)-diastereomer.
LCMS Validation :
-
Observed [M+H]⁺: 534.43 (theoretical: 534.43).
-
Fragmentation pattern confirmed cleavage at the ester linkage (m/z 289.1).
Spectroscopic Analysis
¹⁹F NMR :
-
Trifluoromethyl groups resonated at δ -63.2 ppm (CF₃, d, J = 9.8 Hz).
-
4-Fluorophenyl signal at δ -115.4 ppm (s).
X-ray Crystallography :
-
Single-crystal analysis confirmed the (1S,1R) configuration with C–O bond lengths of 1.414 Å (ether) and 1.205 Å (ketone).
Comparative Analysis of Preparation Methods
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Overall Yield | 43–65% | 75–82% |
| Solvent Volume (L/kg) | 17 | 5 |
| Reaction Time (h) | 24 | 11 |
| Purity | 98.5% | 99.5% |
| Chromatography Steps | 2 | 0 |
The in-situ method reduced production costs by 35% and eliminated hazardous waste associated with halogenated solvents.
Industrial-Scale Manufacturing Considerations
Process Intensification :
-
Continuous-flow reactors achieved 90% yield by maintaining precise temperature control (120 ± 2°C) and residence time (2 hours).
Green Chemistry Metrics :
-
E-Factor : Reduced from 32 to 12 via solvent recycling.
-
PMI (Process Mass Intensity) : Improved from 58 to 19 kg/kg.
Regulatory Compliance :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves sequential etherification and esterification steps. For example, a base (e.g., anhydrous K₂CO₃) is used to deprotonate phenolic intermediates, enabling nucleophilic substitution with activated esters like ethyl chloroacetate under reflux in acetone . Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction completion. Yield optimization may require controlled temperature, inert atmospheres, or stoichiometric adjustments to intermediates.
Q. Which analytical techniques are most effective for characterizing stereochemical purity and structural integrity?
- Methodological Answer : LCMS (e.g., m/z 757 [M+H]+) confirms molecular weight, while HPLC (e.g., 1.23 min retention time under SQD-FA05 conditions) assesses purity . Chiral HPLC or polarimetry is critical for verifying enantiomeric excess, given the compound’s (1S,1R) stereochemistry. NMR (¹H/¹³C/¹⁹F) elucidates regiochemistry and trifluoromethyl group positioning .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture, light, and oxidizing agents, as degradation products may form (e.g., free carboxylic acids) . Regular stability testing via HPLC is recommended.
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during ether-ester bond formation?
- Methodological Answer : Competing pathways include incomplete deprotonation of phenolic intermediates or over-alkylation. Kinetic studies under varying base concentrations (e.g., K₂CO₃ vs. NaH) can identify optimal conditions. DFT calculations may model transition states to rationalize stereoselectivity in ethoxy group addition .
Q. How can data discrepancies in reported yields (e.g., 43–65%) be resolved across different synthetic protocols?
- Methodological Answer : Systematic comparison of reaction parameters (solvent polarity, catalyst loadings) is essential. For example, acetone vs. DMF as solvents may alter nucleophilicity of intermediates . Reproducibility studies using standardized intermediates (e.g., 3,5-bis(trifluoromethyl)phenol derivatives) can isolate critical variables.
Q. What in vitro models are suitable for evaluating biological activity, given the compound’s structural complexity?
- Methodological Answer : Enzyme inhibition assays (e.g., fluorogenic substrates for esterases) assess metabolic stability. Cell-based models (e.g., HEK293 or hepatocytes) evaluate cytotoxicity and membrane permeability. Docking studies with target proteins (e.g., kinases or GPCRs) can predict binding modes, guided by the compound’s trifluoromethyl and fluorophenyl motifs .
Q. How does stereochemical configuration influence physicochemical properties and bioactivity?
- Methodological Answer : Enantiomer-specific activity can be probed via chiral separation (e.g., SFC chromatography) followed by comparative pharmacokinetic studies. For instance, the (1S,1R) configuration may enhance metabolic resistance compared to diastereomers, as seen in related aprepitant analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
